8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

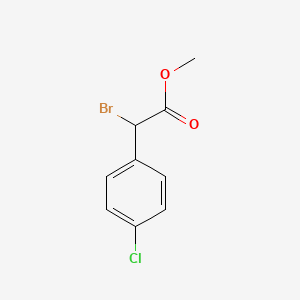

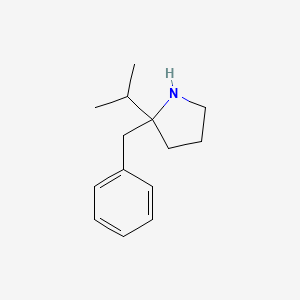

8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil .

Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Molecular Structure Analysis

The molecular formula of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is C10H12ClN . The InChI code is 1S/C10H12ClN.ClH/c1-7-9 (11)5-4-8-3-2-6-12-10 (7)8;/h4-5,12H,2-3,6H2,1H3;1H .Chemical Reactions Analysis

8-Methyl-1,2,3,4-tetrahydroquinoline is a useful reagent for template-directed meta-C-H activation .Physical And Chemical Properties Analysis

8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is a colorless oil . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

Antiviral Research

“8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline” has potential applications in antiviral research. While specific studies on this compound’s antiviral properties are not readily available, its structural similarity to other quinoline derivatives suggests it could be explored for antiviral activity. Quinoline compounds have been studied for their ability to inhibit viral replication and could serve as a scaffold for developing new antiviral drugs .

Antimicrobial Applications

This compound may also have antimicrobial properties. The presence of a chloro group can enhance the antimicrobial efficacy of a molecule. Research on similar tetrahydroquinoline derivatives has shown activity against various infective pathogens, suggesting that “8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline” could be valuable in developing new antimicrobial agents .

Anti-inflammatory Uses

Compounds with the tetrahydroquinoline structure have been associated with anti-inflammatory properties. They can be synthesized and tested in models of inflammation, such as adjuvant-induced arthritis in rats, to evaluate their efficacy in reducing inflammation .

Neurodegenerative Disease Research

The tetrahydroquinoline scaffold is present in many compounds that exhibit activities against neurodegenerative disorders. “8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline” could be used as a precursor in synthesizing molecules aimed at treating conditions like Alzheimer’s and Parkinson’s disease .

Drug Design and Development

In medicinal chemistry, “8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline” can be a valuable intermediate in drug design. Its structure allows for further functionalization, making it a versatile building block for creating a variety of pharmacologically active compounds .

Template-Directed Synthesis

This compound can be used in template-directed synthesis, particularly in meta-C-H activation processes. This is a crucial step in constructing complex molecules with high precision, which is essential in the development of drugs and other bioactive molecules .

Safety and Hazards

properties

IUPAC Name |

8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRNVVLSVIZJDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCCN2)C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)

![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)

![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)

![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)